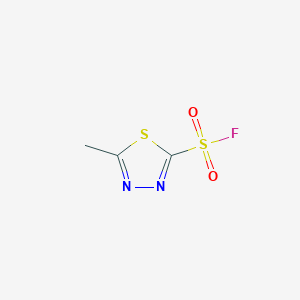
5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C3H3FN2O2S2 and a molecular weight of 182.2 g/mol . This compound is part of the thiadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad spectrum of pharmacological activities . They have been found to exhibit antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .
Mode of Action
1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that 5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
One study on a 1,3,4-thiadiazole derivative showed advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities . This suggests that the compound might have similar effects.
Action Environment
It’s known that multiple factors such as the global economic crisis, human migration, alcohol and drug addiction, and the spread of hiv infection can seriously impact the incidence of diseases like tuberculosis and lead to the emergence of resistant strains . This suggests that similar environmental factors might influence the action of this compound.
Métodos De Preparación
The synthesis of 5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride with a fluorinating agent . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .
Análisis De Reacciones Químicas
5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form sulfonic acids and other related compounds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride can be compared with other similar compounds such as:
5-Amino-1,3,4-thiadiazole-2-thiol: This compound has a similar thiadiazole core but different functional groups, leading to distinct chemical and biological properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with a mercapto group, which exhibits different reactivity and applications.
Propiedades
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMWBMZURKEVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
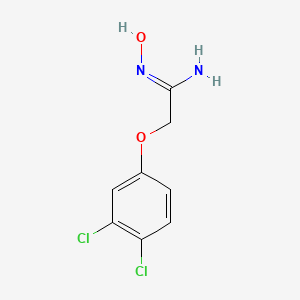
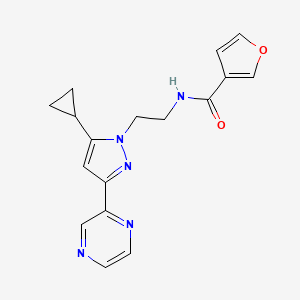
![(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2906004.png)
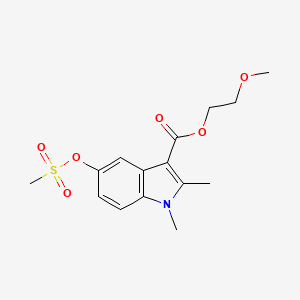
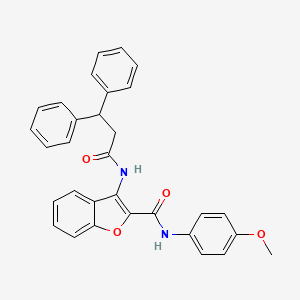
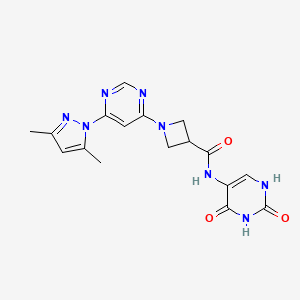
![N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2906010.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol](/img/structure/B2906013.png)
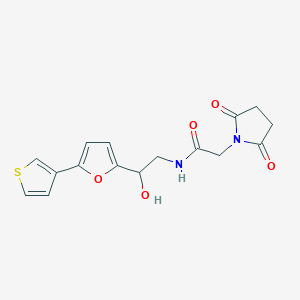
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2906016.png)
![2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide](/img/structure/B2906018.png)
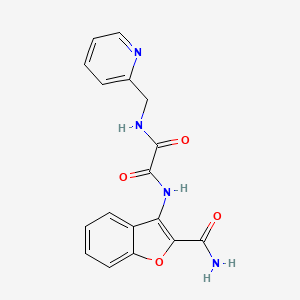
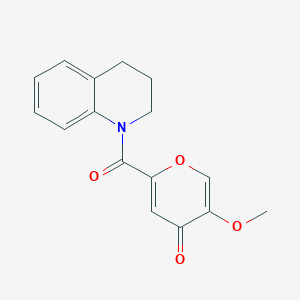
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2906021.png)
